1-(2-Chloro-4-fluoropyridin-3-yl)ethanone
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Overview
Description
1-(2-Chloro-4-fluoropyridin-3-yl)ethanone is a chemical compound with the molecular formula C7H5ClFNO and a molecular weight of 173.57 g/mol . It is a fluorinated building block used in various chemical syntheses and research applications . The compound features a pyridine ring substituted with chlorine and fluorine atoms, making it a valuable intermediate in the synthesis of more complex molecules .
Preparation Methods
The synthesis of 1-(2-Chloro-4-fluoropyridin-3-yl)ethanone typically involves the reaction of 2-chloro-4-fluoropyridine with ethanoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(2-Chloro-4-fluoropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures, often using palladium-catalyzed cross-coupling methods.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Chloro-4-fluoropyridin-3-yl)ethanone is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluoropyridin-3-yl)ethanone depends on its specific application and the molecular targets involved. The exact pathways and molecular targets can vary based on the context of its use .
Comparison with Similar Compounds
1-(2-Chloro-4-fluoropyridin-3-yl)ethanone can be compared with other similar compounds such as:
2-Chloro-4-fluoropyridine: A precursor in the synthesis of this compound.
2-Chloro-5-fluoropyridin-3-yl)ethanone: A structurally similar compound with different substitution patterns on the pyridine ring.
2-Chloroacetophenone: Another chlorinated ethanone used in various chemical syntheses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-(2-chloro-4-fluoropyridin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c1-4(11)6-5(9)2-3-10-7(6)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDVJMURAVANRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1935107-31-5 |
Source
|
Record name | 1-(2-chloro-4-fluoropyridin-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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